molecular formula C21H20N4O6 B2814984 N-(3-acetamidophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 896679-77-9

N-(3-acetamidophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2814984
CAS RN: 896679-77-9
M. Wt: 424.413
InChI Key: NBRUVDAWUKQLGE-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O6 and its molecular weight is 424.413. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Evaluation : A study describes the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, highlighting the synthetic route involving condensation and characterization techniques like IR, 1HNMR, 13C-NMR, and Mass analysis. These molecules were further evaluated for their antimicrobial properties through biological evaluation and molecular docking studies, demonstrating the methodological advancements in synthesizing and assessing the biological relevance of similar complex molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Antitumor Activity and Molecular Docking : Another research focused on the antitumor activity and molecular docking of novel pyrimidiopyrazole derivatives, showing how specific structural changes in the molecule could lead to significant in vitro antitumor activity against the HepG2 cell line. This study underscores the importance of structural analysis and computational biology in drug design (Fahim, Elshikh, & Darwish, 2019).

Biological Activities

  • Antifungal Activity : Research on 6-Aryl-3,4-Dimethyl-N-Phenyl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxamides highlighted their synthesis and evaluation against Candida Albicans, showcasing the compound's potential in antifungal applications. The study provides insight into the development of new antifungal agents (Zamaraeva et al., 2015).

  • Antimicrobial and Anti-proliferative Activities : The synthesis, antimicrobial, and anti-proliferative activities of new compounds, along with their molecular docking and DFT studies, were explored. These compounds demonstrated inhibitory effects on MCF7 and HepG2 growth, underscoring their potential in antimicrobial and cancer treatment research (Fahim, Ismael, Elsayed, & Farag, 2021).

properties

IUPAC Name

N-(3-acetamidophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6/c1-12(26)23-13-5-4-6-14(9-13)24-19(27)16-11-22-21(29)25(20(16)28)15-7-8-17(30-2)18(10-15)31-3/h4-11H,1-3H3,(H,22,29)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRUVDAWUKQLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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